molecular formula C30H42N4O8 B12631238 methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate

methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B12631238
M. Wt: 586.7 g/mol
InChI Key: RNKPFHSABYHPJW-VRRLAITHSA-N
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Description

Methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by functionalization with various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxyl, acetyl, and imidazolyl groups through various functional group transformations.

    Coupling Reactions: Use of coupling reactions to attach the amino and oxyacetyl groups.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may serve as a probe for studying various biological processes. Its structural features can interact with specific biomolecules, providing insights into their functions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and disease treatment.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclopenta[a]phenanthrene derivatives, such as:

    Estradiol: A naturally occurring estrogen with a similar core structure.

    Testosterone: An androgen with a related structural motif.

    Corticosteroids: A class of steroid hormones with similar structural features.

Uniqueness

What sets this compound apart from similar compounds is its specific functionalization, which imparts unique properties and potential applications. The combination of hydroxyl, acetyl, and imidazolyl groups provides distinct chemical and biological activities.

Properties

Molecular Formula

C30H42N4O8

Molecular Weight

586.7 g/mol

IUPAC Name

methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C30H42N4O8/c1-28-8-6-18(34-42-15-25(38)33-22(27(39)41-3)11-19-13-31-16-32-19)10-17(28)4-5-20-21-7-9-30(40,24(37)14-35)29(21,2)12-23(36)26(20)28/h10,13,16,20-23,26,35-36,40H,4-9,11-12,14-15H2,1-3H3,(H,31,32)(H,33,38)/t20-,21-,22?,23+,26+,28-,29-,30-/m0/s1

InChI Key

RNKPFHSABYHPJW-VRRLAITHSA-N

Isomeric SMILES

C[C@]12CCC(=NOCC(=O)NC(CC3=CN=CN3)C(=O)OC)C=C1CC[C@@H]4[C@@H]2[C@@H](C[C@]5([C@H]4CC[C@@]5(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=NOCC(=O)NC(CC3=CN=CN3)C(=O)OC)C=C1CCC4C2C(CC5(C4CCC5(C(=O)CO)O)C)O

Origin of Product

United States

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